molecular formula C18H20N3NaO3S B12350724 Rabeprazole-d4 (sodium)

Rabeprazole-d4 (sodium)

Cat. No.: B12350724
M. Wt: 385.5 g/mol
InChI Key: KRCQSTCYZUOBHN-SWSVCJOSSA-N
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Description

Rabeprazole-d4 (sodium) is a deuterated form of rabeprazole sodium, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The deuterated form, Rabeprazole-d4, is used in scientific research to study the pharmacokinetics and metabolism of rabeprazole due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d4 (sodium) involves the incorporation of deuterium atoms into the rabeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

    Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the precursor molecules.

    Formation of the Benzimidazole Ring: This involves the reaction of deuterated 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with deuterated benzimidazole.

    Sulfoxidation: The final step involves the oxidation of the thioether group to form the sulfoxide, resulting in Rabeprazole-d4.

Industrial Production Methods

Industrial production of Rabeprazole-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.

    Optimized Reaction Conditions: Utilizing optimized reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rabeprazole-d4 (sodium) undergoes various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide.

    Reduction: Reduction of the sulfoxide back to the thioether.

    Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed.

Major Products

The major products formed from these reactions include the sulfoxide form of Rabeprazole-d4 and its reduced thioether form.

Scientific Research Applications

Rabeprazole-d4 (sodium) has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rabeprazole.

    Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Employed in studies related to gastric acid secretion and its inhibition.

    Industrial Research: Used in the development of new formulations and drug delivery systems.

Mechanism of Action

Rabeprazole-d4 (sodium) works by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The deuterated form allows for more precise tracking and analysis in research studies.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Lansoprazole: Similar to rabeprazole but with different pharmacokinetic properties.

    Pantoprazole: Another proton pump inhibitor used for similar indications.

Uniqueness

Rabeprazole-d4 (sodium) is unique due to its deuterium labeling, which provides advantages in research studies, such as improved stability and the ability to trace the compound more accurately in metabolic studies.

Conclusion

Rabeprazole-d4 (sodium) is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and drug interactions of rabeprazole. Its unique deuterium labeling makes it an essential tool for researchers in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H20N3NaO3S

Molecular Weight

385.5 g/mol

IUPAC Name

sodium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D;

InChI Key

KRCQSTCYZUOBHN-SWSVCJOSSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[Na+]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Origin of Product

United States

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